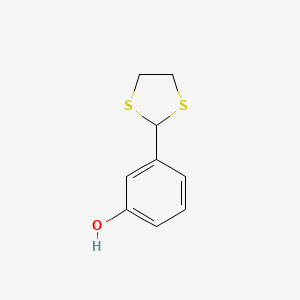

Phenol, m-(1,3-dithiolan-2-yl)-

Description

Significance of Aryl Thioacetals in Chemical Synthesis

Aryl thioacetals, a category to which Phenol (B47542), m-(1,3-dithiolan-2-yl)- belongs, are sulfur analogs of acetals and hold a pivotal role in organic synthesis. wikipedia.orgacs.org Their primary function is often as a protecting group for aldehydes and ketones, masking the electrophilic nature of the carbonyl carbon. acs.orgnih.gov This protection is robust, offering stability against acidic conditions where their oxygen-based acetal (B89532) counterparts might fail. nih.gov

The most profound contribution of aryl thioacetals, particularly cyclic dithioacetals like 1,3-dithianes and 1,3-dithiolanes, is their ability to induce an "umpolung" or reversal of polarity of the carbonyl carbon. wikipedia.org Normally, a carbonyl carbon is electrophilic. However, after conversion to a dithioacetal, the proton on the central carbon can be abstracted by a strong base, rendering the carbon nucleophilic. wikipedia.org This transformation, famously exploited in the Corey-Seebach reaction, allows the dithioacetal to act as a masked acyl anion, enabling the formation of carbon-carbon bonds through reactions with various electrophiles. wikipedia.orgacs.org

Furthermore, the utility of aryl thioacetals extends to their role in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Their capacity to serve as both a protecting group and a synthetic handle for intricate chemical transformations makes them a versatile tool for synthetic chemists. numberanalytics.com

Overview of Dithiolane Derivatives in Advanced Organic Transformations

The 1,3-dithiolane (B1216140) ring, the core heterocyclic component of the subject molecule, is more than just a simple protecting group. Dithiolane derivatives are instrumental in a variety of advanced organic transformations. acs.orgacs.org

Recent research has demonstrated that 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate aryl-dithiocarboxylates. acs.orgacs.org These intermediates can then be trapped with electrophiles to furnish a diverse library of dithioesters, which are valuable as chain transfer agents in polymer chemistry and as precursors for synthesizing heterocyclic compounds. acs.orgacs.org This reactivity highlights a departure from the traditional role of dithiolanes as mere protecting groups.

The 1,3-dithiolane scaffold has also gained recognition as a "privileged scaffold" in the design of bioactive compounds. nih.gov Its incorporation into various therapeutic agents for a range of diseases underscores its importance. nih.gov For instance, the bioisosteric replacement of other groups with a 1,3-dithiolane ring has led to the development of potent and selective receptor modulators. nih.gov Additionally, some dithiolane heterocyclic compounds have been investigated for their potential as fungicides. nih.gov

The table below summarizes some key transformations involving dithiolane derivatives.

| Transformation | Reagents/Conditions | Product Type | Significance |

| Protection of Carbonyls | 1,2-Ethanedithiol (B43112), Acid Catalyst | 1,3-Dithiolane | Masks electrophilic carbonyl carbon |

| Umpolung (Corey-Seebach) | Strong Base (e.g., n-BuLi) | Nucleophilic Acyl Anion Equivalent | Polarity inversion for C-C bond formation |

| Ring Fragmentation | Base (e.g., LiHMDS) | Aryl-dithiocarboxylate | Synthesis of dithioesters |

| Deprotection | Oxidizing Agents (e.g., IBX, H₂O₂) | Carbonyl Compound | Regeneration of the original carbonyl |

This table provides a generalized overview of common dithiolane transformations.

Research Trajectories and Academic Focus on Phenol, m-(1,3-dithiolan-2-yl)-

While specific research focusing exclusively on Phenol, m-(1,3-dithiolan-2-yl)- is not extensively documented in publicly available literature, its chemical structure suggests several potential research avenues based on the reactivity of its constituent functional groups. The synthesis of such a molecule would typically involve the thioacetalization of 3-hydroxybenzaldehyde (B18108) with 1,2-ethanedithiol, a standard reaction catalyzed by Lewis or Brønsted acids. wikipedia.orgorganic-chemistry.org

Research interest in this compound and its isomers, such as the para-substituted variant, stems from the potential to combine the chemical handles of the phenolic hydroxyl group and the dithiolane ring. The hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to modulate the molecule's properties or to attach it to other molecular scaffolds. The synthesis of m-aryloxy phenols is an area of active research for creating materials like polyimide resins and for developing clinical candidates for various medical conditions. encyclopedia.pub

The dithiolane moiety, as discussed, can be deprotected to reveal the original aldehyde, or it can participate in transformations unique to thioacetals. organic-chemistry.orgrsc.org The presence of both functionalities allows for orthogonal chemical modifications, a highly desirable feature in the synthesis of complex target molecules.

While detailed experimental data for the meta isomer is scarce, data for the related para-isomer, 4-(1,3-Dithiolan-2-yl)phenol, is available and provides insight into the general physical properties of this class of compounds.

Properties of 4-(1,3-Dithiolan-2-yl)phenol

| Property | Value |

|---|---|

| CAS Number | 6988-19-8 (for the para-isomer) |

| Molecular Formula | C₉H₁₀OS₂ |

| Appearance | Yellow Crystals or Powder |

| Melting Point | 114.0-120.0 °C |

| Assay (GC) | ≥96.0% |

Future research on Phenol, m-(1,3-dithiolan-2-yl)- would likely explore its utility as a bifunctional building block in organic synthesis, its potential applications in materials science leveraging the phenolic moiety, and its role as a synthon for novel bioactive compounds.

Structure

3D Structure

Properties

CAS No. |

27004-28-0 |

|---|---|

Molecular Formula |

C9H10OS2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

3-(1,3-dithiolan-2-yl)phenol |

InChI |

InChI=1S/C9H10OS2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9-10H,4-5H2 |

InChI Key |

VVMDOOIVBRONTJ-UHFFFAOYSA-N |

SMILES |

C1CSC(S1)C2=CC(=CC=C2)O |

Canonical SMILES |

C1CSC(S1)C2=CC(=CC=C2)O |

Appearance |

Solid powder |

Other CAS No. |

27004-28-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phenol, m-(1,3-dithiolan-2-yl)- |

Origin of Product |

United States |

Synthetic Methodologies for M 1,3 Dithiolan 2 Yl Phenol and Analogues

Direct 1,3-Dithiolan-2-ylation of Phenolic Substrates

Directly attaching the 1,3-dithiolan-2-yl group to the phenol (B47542) ring offers a more streamlined approach to the target molecule.

One method for the direct functionalization of phenols involves a Lewis acid-catalyzed reaction with 2-ethoxy-1,3-dithiolane. This reaction serves as a formylation equivalent, where the 1,3-dithiolan-2-yl group is introduced onto the aromatic ring. The choice of Lewis acid is crucial for the efficiency and selectivity of the reaction.

Achieving regioselectivity, specifically meta-substitution, is a key challenge in the direct functionalization of the phenol ring. The directing effects of the hydroxyl group typically favor ortho and para substitution. Therefore, strategies to achieve meta-selectivity are of significant interest in synthetic organic chemistry.

Multi-Step Synthesis Pathways Involving Thioacetal Formation

Multi-step syntheses provide greater control over the final product's structure, particularly regarding the position of the dithiolane group.

A common and versatile method for forming 1,3-dithiolanes is the thioacetalization of a carbonyl compound. organic-chemistry.org This reaction involves treating a suitable aldehyde or ketone precursor with 1,2-ethanedithiol (B43112) in the presence of an acid catalyst. organic-chemistry.orgchemicalbook.com A variety of acidic catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as yttrium triflate. organic-chemistry.org For the synthesis of m-(1,3-dithiolan-2-yl)phenol, the starting material would be m-hydroxybenzaldehyde.

The general reaction is as follows:

RCHO + HSCH2CH2SH ⇌ R-CH(SCH2CH2S) + H2O

This equilibrium is typically driven to the right by removing water as it is formed.

A range of catalysts have been reported for this transformation, each with its own advantages.

Table 1: Catalysts for the Thioacetalization of Carbonyl Compounds

| Catalyst | Conditions | Reference |

|---|---|---|

| Yttrium triflate | Catalytic amount | organic-chemistry.org |

| Tungstophosphoric acid | Solvent-free | organic-chemistry.org |

| Iodine | Mild conditions | organic-chemistry.org |

| p-Toluenesulfonic acid/Silica (B1680970) gel | Catalytic amounts | organic-chemistry.org |

| Perchloric acid adsorbed silica gel | Solvent-free | chemicalbook.com |

The multi-step approach inherently allows for precise control over the regiochemistry. By starting with a phenol derivative that already has a formyl group or a precursor to a formyl group at the meta position relative to the hydroxyl group, the subsequent thioacetalization with 1,2-ethanedithiol ensures the formation of the desired meta-substituted product. This strategy bypasses the regioselectivity challenges associated with direct electrophilic substitution on the phenol ring.

In more complex syntheses or when other reactive functional groups are present in the molecule, protecting group chemistry becomes essential. jocpr.com The hydroxyl group of the phenol is acidic and can interfere with various reaction conditions. ontosight.ai Therefore, it may need to be temporarily masked with a protecting group. jocpr.com

Common protecting groups for phenols include ethers (e.g., methyl, benzyl, p-methoxybenzyl) and silyl (B83357) ethers (e.g., tert-butyldiphenylsilyl). oup.com The choice of protecting group depends on its stability to the reaction conditions required for the subsequent steps and the ease of its removal to regenerate the free phenol. jocpr.comuchicago.edu

For instance, the synthesis could proceed as follows:

Protection: The hydroxyl group of a meta-substituted phenolic aldehyde is protected.

Thioacetalization: The aldehyde functionality is converted to the 1,3-dithiolane (B1216140).

Deprotection: The protecting group is removed from the phenolic oxygen to yield the final product, m-(1,3-dithiolan-2-yl)phenol.

The use of orthogonal protecting groups allows for the selective deprotection of different functional groups within the same molecule. uchicago.edu

Advanced Deprotection and Regeneration Protocols for Thioacetal Moieties

The regeneration of a carbonyl group from its corresponding thioacetal derivative is a fundamental transformation in organic chemistry. While classic methods often relied on toxic heavy metal salts like mercuric chloride, modern synthesis demands milder, more selective, and environmentally benign alternatives. jove.com Thioacetals are notably stable in acidic conditions, which makes their cleavage distinct from their oxygen-containing acetal (B89532) counterparts that readily hydrolyze with acid. jove.comquimicaorganica.org This stability is because the sulfur atoms are less basic and thus less readily protonated than the oxygen atoms in an acetal. Consequently, advanced strategies have been developed to overcome this challenge.

The use of protic acids is a standard method for the hydrolysis of acetals. youtube.com However, thioacetals are generally stable under strong acidic conditions, making this approach ineffective for their deprotection. quimicaorganica.org The lower basicity of the sulfur atoms compared to oxygen means that protonation, the key initiating step for hydrolysis, does not readily occur.

Polyphosphoric acid (PPA) is a strong dehydrating agent frequently employed in organic synthesis for reactions like cyclization and ester hydrolysis. researchgate.net Similarly, acetic acid can be involved in certain hydrolysis reactions. However, the application of a combined polyphosphoric acid and acetic acid system for the cleavage of thioacetals is not a widely documented or effective method. The inherent stability of the thioacetal group to acidic reagents means that such a combination would not be expected to facilitate the regeneration of the parent carbonyl compound under typical conditions.

A prominent and effective strategy for thioacetal deprotection involves oxidative cleavage, often employing hypervalent iodine reagents. organic-chemistry.org These reagents circumvent the stability of thioacetals to direct hydrolysis by first oxidizing the sulfur atoms. This oxidation increases the electrophilicity of the central carbon, activating the molecule for subsequent hydrolysis to regenerate the carbonyl group.

Commonly used hypervalent iodine compounds include o-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and [Bis(trifluoroacetoxy)iodo]benzene (PIFA). A significant advantage of these methods is that they often proceed under mild and neutral conditions, enhancing their compatibility with sensitive functional groups within a complex molecule. For instance, an efficient procedure using IBX in the presence of β-cyclodextrin (β-CD) allows for the hydrolysis of thioacetals in water at room temperature with excellent yields. organic-chemistry.org

Table 1: Selected Hypervalent Iodine Reagents for Thioacetal Deprotection

| Reagent | Typical Conditions | Key Features |

| o-Iodoxybenzoic acid (IBX) | Neutral, Room Temperature, Water (with β-cyclodextrin) | Convenient, excellent yields, environmentally benign conditions. organic-chemistry.org |

| Dess-Martin periodinane (DMP) | Organic Solvents | Used for thioacetal hydrolysis via oxidation. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Organic Solvents | An effective oxidizing agent for activating thioacetals. |

This oxidative approach represents a powerful tool for chemists, providing a reliable pathway to deprotect thioacetals when acid-based methods are ineffective.

Catalytic methods offer a mild and selective alternative for the cleavage of thioacetals, often avoiding the need for stoichiometric, harsh, or toxic reagents. jove.comnih.gov These approaches can provide high chemoselectivity, allowing for the deprotection of a thioacetal in the presence of other acid- or oxidant-sensitive functional groups.

A variety of catalytic systems have been developed. One reported method utilizes benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of a Lewis acid like aluminum chloride (AlCl₃) under solvent-free conditions. nih.gov This system efficiently cleaves both cyclic and acyclic thioacetals at room temperature in short reaction times. nih.gov The reaction proceeds by grinding the substrate with the reagents, highlighting its operational simplicity. nih.gov

Another approach involves the use of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), which acts as an effective heterogeneous catalyst for the deprotection of thioacetals in a mixture of dichloromethane (B109758) and water at room temperature. jove.com The heterogeneity of the catalyst simplifies workup, as it can be removed by simple filtration. jove.com Such methods are sought after for their efficiency, mild conditions, and reduced environmental impact compared to older protocols.

Table 2: Examples of Catalytic Systems for Thioacetal Deprotection

| Catalytic System | Solvent(s) | Conditions | Key Features |

| Benzyltriphenylphosphonium peroxymonosulfate / AlCl₃ | Solvent-free | Room Temperature, 5-20 min | High yields, simple solid-phase procedure. nih.gov |

| NaHSO₄·SiO₂ | CH₂Cl₂-H₂O | Room Temperature | Efficient, heterogeneous catalyst, easy workup. jove.com |

These catalytic strategies underscore the ongoing development in synthetic methodology, aiming for greater efficiency, selectivity, and sustainability in chemical transformations.

Elucidation of Chemical Reactivity and Transformation Pathways

Hydrolytic Transformations of 1,3-Dithiolan-2-ylated Phenols to Aldehydes

The 1,3-dithiolane (B1216140) group serves as a protective group for aldehydes and ketones due to its stability under both acidic and basic conditions. asianpubs.org The hydrolysis of 1,3-dithiolan-2-ylated phenols, such as "Phenol, m-(1,3-dithiolan-2-yl)-", regenerates the original aldehyde functionality. This deprotection is a crucial step in multi-step organic syntheses where the aldehyde group needs to be masked during other chemical transformations.

Various reagents and conditions have been developed for the cleavage of the dithiolane ring. organic-chemistry.org These methods often involve the use of metal salts, oxidizing agents, or strong acids. For instance, a mixture of polyphosphoric acid and acetic acid has been reported to efficiently deprotect 1,3-dithianes and 1,3-dithiolanes. asianpubs.org Other effective reagents include o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, and silicasulfuric acid/NaNO3. organic-chemistry.org The choice of deprotection method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. For phenolic dithiolanes, mild conditions are preferable to avoid unwanted side reactions involving the phenol (B47542) group. A simple protocol using 30% aqueous hydrogen peroxide activated by an iodine catalyst in the presence of sodium dodecyl sulfate (B86663) (SDS) has been shown to tolerate phenol and amino protecting groups. organic-chemistry.org

The general reaction for the hydrolysis of "Phenol, m-(1,3-dithiolan-2-yl)-" to 3-hydroxybenzaldehyde (B18108) is depicted below:

Nucleophilic Reactivity of Phenoxide Moieties in Dithiolane Systems

The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, a potent nucleophile. This nucleophilicity is central to several important chemical transformations.

The generation of a phenoxide ion from "Phenol, m-(1,3-dithiolan-2-yl)-" is typically achieved by treatment with a suitable base. The resulting phenoxide is stabilized by resonance, with the negative charge delocalized over the aromatic ring. This delocalization makes the ortho and para positions of the ring electron-rich and thus nucleophilic. quora.com In the case of m-substituted phenols, this directs the nucleophilic attack to specific positions on other molecules. The phenoxide ion is a more potent nucleophile than the corresponding phenol because the negative charge on the oxygen atom enhances its electron-donating ability. quora.com The stability of the phenoxide ion is a key factor in its reactivity in various reactions, including nucleophilic substitution and addition. nih.govrsc.org

Dynamic Covalent Chemistry (DCvC) utilizes reversible chemical reactions to create adaptable and responsive molecular systems. acs.org The hydroxyl-yne reaction, involving the addition of a hydroxyl group to an activated alkyne, has been shown to be a dynamic process with phenols. nih.govnih.gov The phenoxide derived from "Phenol, m-(1,3-dithiolan-2-yl)-" can participate in such reactions, forming vinyl ether linkages.

The reversibility of this reaction allows for the exchange of phenolic partners, leading to the formation of dynamic libraries of compounds or the construction of responsive materials. acs.orgnih.govcsic.es The equilibrium of the hydroxyl-yne reaction is influenced by the electronic nature of the substituents on the phenol, with electron-donating groups on the phenol generally favoring the vinyl ether product. nih.gov The conditions for this dynamic exchange can be mild, often proceeding at room temperature with a base catalyst. nih.gov This opens up possibilities for creating complex, self-healing, or environmentally responsive systems incorporating the "Phenol, m-(1,3-dithiolan-2-yl)-" moiety.

Rearrangement and Ring-Expansion Reactions of Dithiolane Structures

The 1,3-dithiolane ring, while generally stable, can undergo rearrangement and ring-expansion reactions under specific conditions, leading to the formation of larger sulfur-containing heterocycles. These reactions provide a pathway to medium-sized rings, which are often challenging to synthesize by other methods. researchgate.net

For example, base-mediated rearrangement of propargylamines bearing a 1,3-dithiolane ring has been shown to yield eight-membered S,S-heterocycles through ring expansion. acs.org While direct studies on "Phenol, m-(1,3-dithiolan-2-yl)-" are not prevalent, the principles of these rearrangements could potentially be applied. The presence of the phenolic group might influence the reaction pathways, either by participating in the reaction or by altering the electronic properties of the dithiolane moiety. Ring expansion of halo dithiolanes has also been reported as a facile route to medium-ring dithiacycloalkenes. acs.org Furthermore, transition metal-coordinated thietanes can undergo ring-expansion to form dichalcogenolanes, a reaction that could potentially be extended to dithiolane systems.

Oxidative Reactivity and Functional Group Interconversions of Phenolic Dithiolanes

The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, which can lead to a variety of functional group interconversions. The phenol group can also undergo oxidation, often leading to quinone-type structures or polymeric materials. nih.gov

Oxidative cleavage of the dithiolane ring is a common method for deprotection to the corresponding carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave 1,3-dithianes in the presence of 1,3-dithiolanes. rsc.org In some cases, oxidation of 2-aryl-1,3-dithiolanes can lead to the formation of thioesters. rsc.org The oxidation of the phenol moiety can be mediated by hypervalent iodine(V) reagents, which can convert even electron-deficient phenols into ortho-quinones. nih.gov The presence of both the dithiolane and the phenol in "Phenol, m-(1,3-dithiolan-2-yl)-" presents a challenge in selective oxidation, as both groups are susceptible to attack by oxidizing agents. The choice of oxidant and reaction conditions is therefore crucial to achieve a desired transformation. For instance, mild microbial oxidation has been used to selectively form 1,3-dithiolane-1-oxides. chemicalbook.com

Table 1: Oxidative Transformations of Phenolic Dithiolanes

| Reactant | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| 2-Aryl-1,3-dithiolane | DDQ | Thioester and/or Aldehyde | rsc.org |

| Phenol | Hypervalent Iodine(V) | ortho-Quinone | nih.gov |

| 1,3-Dithiolane | Microbial Oxidation | 1,3-Dithiolane-1-oxide | chemicalbook.com |

Radical Reactions and Their Control in Phenolic Systems

Phenolic compounds are well-known for their ability to participate in radical reactions, often acting as radical scavengers or antioxidants. cmu.edu The hydroxyl group can donate a hydrogen atom to a radical, forming a resonance-stabilized phenoxyl radical. acs.org This reactivity is fundamental to the role of many phenolic compounds in biological systems and industrial applications.

The control of radical polymerization of phenolic monomers is an active area of research. acs.orgacs.org Techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. nih.govsigmaaldrich.comwikipedia.org The "Phenol, m-(1,3-dithiolan-2-yl)-" monomer could potentially be used in such controlled radical polymerizations to introduce the dithiolane functionality into polymer chains. The presence of the dithiolane group might influence the polymerization kinetics and the properties of the resulting polymer.

The reaction of phenols with hydroxyl radicals can lead to the formation of various products, including monohydroxylated phenols and phenoxyl radicals. researchgate.netresearchgate.netrsc.org The phenoxyl radical can undergo further reactions, such as dimerization or reaction with other molecules. acs.org Understanding and controlling these radical reactions is crucial for predicting the fate and impact of phenolic compounds in various environments.

Influence of Substituent Electronic Effects on Chemical Reactivity

Electron-donating groups (EDGs), such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups, increase the electron density on the aromatic ring and at the phenolic oxygen through the resonance and/or inductive effect. This enhanced electron density makes the phenol more susceptible to electrophilic aromatic substitution reactions, as the ring becomes more nucleophilic. Conversely, EDGs decrease the acidity of the phenol by destabilizing the corresponding phenoxide anion. The increased electron density on the oxygen atom makes it a stronger proton acceptor, thus raising the pKa value.

On the other hand, electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density on the aromatic ring and the phenolic oxygen. This deactivation of the ring makes electrophilic aromatic substitution reactions slower. However, EWGs increase the acidity of the phenol by stabilizing the resulting phenoxide anion. The negative charge of the phenoxide can be delocalized onto the electron-withdrawing substituent through resonance, which lowers the energy of the conjugate base and thus lowers the pKa value, making the phenol more acidic.

For Phenol, m-(1,3-dithiolan-2-yl)-, the 1,3-dithiolan-2-yl group at the meta position is expected to exert a mild electron-withdrawing inductive effect due to the electronegativity of the sulfur atoms. This would slightly increase the acidity of the phenol compared to unsubstituted phenol. Any additional substituents on the phenyl ring would further modulate this reactivity based on their electronic nature and position.

Detailed Research Findings

Specific research quantifying the substituent electronic effects on the chemical reactivity of Phenol, m-(1,3-dithiolan-2-yl)- through kinetic or thermodynamic studies is not available in the public domain. Such studies would typically involve synthesizing a series of derivatives with different electron-donating and electron-withdrawing groups at various positions on the phenolic ring. The reactivity of these derivatives would then be assessed in specific chemical transformations, for instance, by measuring the rate constants for a particular reaction or by determining their pKa values.

A common method to quantify these effects is through the use of Hammett plots, which provide a linear free-energy relationship between the logarithm of the reaction rate constant (or equilibrium constant) and a substituent constant (σ). The slope of the Hammett plot (ρ) indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. Without experimental data for Phenol, m-(1,3-dithiolan-2-yl)- and its derivatives, a Hammett analysis cannot be performed.

Data Tables

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of "Phenol, m-(1,3-dithiolan-2-yl)-" in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of "Phenol, m-(1,3-dithiolan-2-yl)-" is expected to show distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1,3-dithiolane (B1216140) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The hydroxyl group (-OH) and the dithiolane group exert different electronic effects, leading to a unique pattern. The single proton on the carbon between the two sulfur atoms (the methine proton) is expected to appear as a singlet. The four protons of the ethylene (B1197577) bridge of the dithiolane ring typically appear as a multiplet. The phenolic hydroxyl proton signal is often a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for Phenol (B47542), m-(1,3-dithiolan-2-yl)- (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 4.5 - 5.5 | broad singlet | 1H |

| Aromatic H (ortho to -OH, meta to dithiolane) | ~6.8 | multiplet | 1H |

| Aromatic H (para to -OH, ortho to dithiolane) | ~7.1 | multiplet | 1H |

| Aromatic H (ortho to both groups) | ~6.9 | multiplet | 1H |

| Aromatic H (meta to -OH, ortho to dithiolane) | ~7.0 | multiplet | 1H |

| Dithiolane -CH- | ~5.6 | singlet | 1H |

| Dithiolane -CH₂CH₂- | 3.3 - 3.5 | multiplet | 4H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For "Phenol, m-(1,3-dithiolan-2-yl)-", nine distinct signals are expected. The carbon attached to the hydroxyl group (C-OH) is typically deshielded and appears at a lower field. The carbons of the dithiolane ring have characteristic shifts, with the methine carbon appearing at a distinct position from the methylene (B1212753) carbons.

Table 2: Predicted ¹³C NMR Spectral Data for Phenol, m-(1,3-dithiolan-2-yl)- (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (aromatic) | 155 - 157 |

| C-dithiolane (aromatic) | 138 - 140 |

| Aromatic CH | 115 - 130 (4 signals) |

| Dithiolane -CH- | 50 - 55 |

| Dithiolane -CH₂CH₂- | 38 - 42 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. It would show correlations among the protons on the aromatic ring, helping to delineate their relative positions. It would also confirm the connectivity within the -CH₂CH₂- unit of the dithiolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the dithiolane proton signals to their respective carbon signals, confirming the assignments in Tables 1 and 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. A NOESY spectrum could show a correlation between the dithiolane methine proton (-CH-) and the two ortho protons on the phenyl ring, providing definitive proof of the connection point and conformation.

To unambiguously identify the phenolic hydroxyl proton, a D₂O exchange experiment is performed. A few drops of deuterium (B1214612) oxide (D₂O) are added to the NMR sample, and the ¹H NMR spectrum is re-acquired. The labile phenolic proton (-OH) will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the signal corresponding to the -OH proton will disappear or significantly diminish in intensity, confirming its assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of "Phenol, m-(1,3-dithiolan-2-yl)-" would show characteristic absorption bands for the hydroxyl, aromatic, and dithiolane moieties.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic O-H group, with the broadening caused by hydrogen bonding.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the benzene ring.

Aliphatic C-H Stretch: C-H stretching vibrations for the dithiolane ring's methylene groups are expected in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band for the phenolic C-O stretching vibration is expected around 1200-1260 cm⁻¹.

C-S Stretch: C-S stretching vibrations are typically weak and appear in the 600-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for Phenol, m-(1,3-dithiolan-2-yl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Phenolic C-O Stretch | 1200 - 1260 | Strong |

| C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the molecular formula (C₉H₁₀OS₂).

The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (198.02 g/mol ). The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for phenols include the loss of CO (M-28) and HCO (M-29). For "Phenol, m-(1,3-dithiolan-2-yl)-", characteristic fragmentation would likely involve the cleavage of the dithiolane ring or the bond connecting it to the phenyl group.

Table 4: Predicted Mass Spectrometry Data for Phenol, m-(1,3-dithiolan-2-yl)-

| Ion | Predicted m/z | Description |

| [M]⁺ | 198 | Molecular Ion |

| [M - C₂H₄S]⁺ | 138 | Loss of thioethylene from dithiolane ring |

| [M - C₃H₅S₂]⁺ | 93 | Cleavage of the dithiolane group, leaving a phenol radical cation |

| [C₇H₅O]⁺ | 105 | Loss of dithiolane and subsequent rearrangement |

X-ray Single Crystal Diffraction for Solid-State Structural Determination

Crystal System and Space Group Characterization

The initial step in analyzing a single crystal of Phenol, m-(1,3-dithiolan-2-yl)- would be to determine its crystal system and space group. The crystal system describes the symmetry of the unit cell, the smallest repeating unit of the crystal lattice. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry (screw axes and glide planes) in addition to the point group symmetry (rotation axes, mirror planes, and inversion centers). The determination of the crystal system and space group is crucial as it underpins the entire structural analysis.

Table 1: Hypothetical Crystallographic Data for Phenol, m-(1,3-dithiolan-2-yl)-

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

Note: This data is hypothetical and based on common space groups for organic molecules. The actual values would need to be determined experimentally.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved and refined, the precise coordinates of each atom in the asymmetric unit are determined. From these coordinates, it is possible to calculate the bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). This data provides a detailed geometric description of the molecule.

Table 2: Representative Bond Lengths in Phenol and Dithiolane Moieties

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.36 - 1.40 |

| C-O (phenol) | ~1.36 |

| O-H | ~0.96 |

| C-S (dithiolane) | 1.80 - 1.85 |

| S-C-S | ~110 - 115° |

| C-C-O (phenol) | ~118 - 122° |

Note: These are typical bond lengths and angles and would be precisely determined for Phenol, m-(1,3-dithiolan-2-yl)- from the single-crystal X-ray data.

Conformational Analysis of the Dithiolane and Phenol Moieties in Crystalline States

The determined dihedral angles are essential for a detailed conformational analysis. For Phenol, m-(1,3-dithiolan-2-yl)-, this would involve examining the conformation of the five-membered dithiolane ring and the relative orientation of the phenol and dithiolane moieties.

The dithiolane ring is not planar and typically adopts an envelope or a twist conformation. The specific conformation would be determined by the puckering parameters calculated from the dihedral angles within the ring.

Computational Chemistry and Theoretical Investigations of Phenol, M 1,3 Dithiolan 2 Yl

Quantum Chemical Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies detailing the DFT-based geometry optimization and energy calculations for Phenol (B47542), m-(1,3-dithiolan-2-yl)- are currently available.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energies and Gaps

The HOMO-LUMO energies and the corresponding energy gap for Phenol, m-(1,3-dithiolan-2-yl)-, which are crucial for understanding its chemical reactivity and electronic properties, have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A molecular electrostatic potential map, which would illustrate the charge distribution and identify electrophilic and nucleophilic sites of Phenol, m-(1,3-dithiolan-2-yl)-, has not been computationally generated and published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

There are no available NBO analysis results to describe the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecular structure of Phenol, m-(1,3-dithiolan-2-yl)-.

Theoretical Prediction of Chemical Reactivity Descriptors

Conceptual DFT Descriptors: Chemical Hardness and Softness

The chemical hardness and softness of Phenol, m-(1,3-dithiolan-2-yl)-, which are important descriptors of its stability and reactivity, have not been calculated and reported in any scientific studies.

Based on a thorough review of available scientific literature, there is currently a lack of specific computational chemistry studies focusing on "Phenol, m-(1,3-dithiolan-2-yl)-" for the requested topics of electrophilicity/nucleophilicity indices, reaction mechanism elucidation, and solvation models. Detailed research findings and data tables for these specific computational investigations on this particular compound are not present in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements provided in the prompt. The generation of in-depth, data-driven content for the specified sections and subsections would require non-existent primary or secondary research sources.

Applications in Advanced Materials and Supramolecular Chemistry

Role as Building Blocks in the Construction of Complex Architectures, e.g., Single-Molecule Magnets

There is no available research describing the use of "Phenol, m-(1,3-dithiolan-2-yl)-" as a ligand or building block in the synthesis of single-molecule magnets.

Integration into Dynamic Covalent Networks and Responsive Materials

No studies have been found that specifically incorporate "Phenol, m-(1,3-dithiolan-2-yl)-" into dynamic covalent networks or responsive material systems.

Supramolecular Synthons and Hydrogen Bonding Interactions in Crystal Engineering

The crystal structure of "Phenol, m-(1,3-dithiolan-2-yl)-" and its hydrogen bonding patterns have not been reported, precluding any analysis of its role as a supramolecular synthon in crystal engineering.

Design and Synthesis of Molecular Cages and Porous Polymer Networks

There is no documented use of "Phenol, m-(1,3-dithiolan-2-yl)-" as a precursor or monomer in the design and synthesis of molecular cages or porous polymer networks.

Electrochemical Behavior and Advanced Sensing Applications

Electrosynthesis and Electro-Oxidation Pathways

The electrochemical synthesis and oxidation of complex organic molecules offer environmentally benign alternatives to traditional chemical routes, often avoiding harsh reagents and conditions. gre.ac.uk Understanding the reaction mechanisms at the electrode surface is crucial for controlling product formation and optimizing reaction yields.

The electrochemical oxidation of phenol (B47542) and its derivatives has been extensively studied. uc.pthku.hknih.gov The process is generally irreversible and pH-dependent, initiated by a one-electron, one-proton transfer from the phenol group at the anode surface to form a phenoxy radical. uc.pt This highly reactive intermediate can follow several pathways, which are heavily influenced by the electrode material, solvent, pH, and the nature and position of substituents on the aromatic ring. hku.hkacs.org

The primary pathways for the phenoxy radical include:

Polymerization: The radical can react with other phenol molecules or radicals, leading to the formation of polymeric films on the electrode surface. nih.govresearchgate.net This process, known as electrode fouling or passivation, is a common issue in phenol electrochemistry as it deactivates the electrode. nih.gov

Further Oxidation: The radical can be further oxidized to form quinone and hydroquinone (B1673460) derivatives. uc.pthku.hk For phenol itself, oxidation leads to the formation of catechol and hydroquinone. uc.pt The presence of substituents dictates the position of oxidation; for instance, para-substituted phenols are oxidized at the ortho position to form catechol-type species. uc.pt

Intramolecular Coupling: In more complex molecules with multiple phenolic rings, anodic oxidation can induce intramolecular coupling to form new carbon-carbon bonds. acs.org

The oxidation potential of phenol derivatives is sensitive to the electronic properties of the substituents on the aromatic ring, as summarized in the table below.

| Compound | Initial Concentration (mM) | Apparent Reaction Rate (k, min⁻¹) | Notes | Reference |

| Phenol | 1 | 0.010 | Baseline compound. | acs.org |

| p-Cresol (p-CH₃) | 1 | 0.009 | Electron-donating group. | acs.org |

| p-Methoxyphenol (p-OCH₃) | 1 | 0.009 | Strong electron-donating group. | acs.org |

| p-Aminophenol (p-NH₂) | 1 | 0.012 | Strong electron-donating group. | acs.org |

| p-Chlorophenol (p-Cl) | 1 | Not specified | Electron-withdrawing group. | acs.org |

| p-Nitrophenol (p-NO₂) | 1 | 0.019 | Strong electron-withdrawing group. | acs.org |

| p-Carboxyphenol (p-COOH) | 1 | 0.008 | Electron-withdrawing group. | acs.org |

This interactive table summarizes the pseudo-first-order degradation kinetics for various phenol derivatives during bulk electrolysis at a Boron-Doped Diamond (BDD) anode. The data illustrates how different substituent groups affect the rate of electrochemical oxidation.

For "Phenol, m-(1,3-dithiolan-2-yl)-", the dithiolane group at the meta position would influence the electron density of the phenol ring, thereby affecting its oxidation potential and subsequent reaction pathways. The sulfur atoms in the dithiolane ring could also participate in the electrochemical process, potentially leading to more complex oxidation products.

The 1,3-dithiolane (B1216140) functional group is a valuable moiety in organic synthesis, often used as a protecting group for carbonyl compounds due to its stability in both acidic and alkaline conditions. organic-chemistry.orgresearchgate.net Traditional synthesis involves the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

Recent research has explored electrochemical methods for synthesizing sulfur-containing heterocycles. For instance, an electrochemically initiated ring-opening polymerization of thioctic acid (a 1,2-dithiolane (B1197483) derivative) has been reported. nih.govresearchgate.net In this process, the electrochemical oxidation of the dithiolane ring initiates a cationic radical polymerization, demonstrating that electrochemical methods can be used to form polymers from dithiolane-containing monomers without the need for chemical initiators. nih.govresearchgate.net

While the direct electrosynthesis of "Phenol, m-(1,3-dithiolan-2-yl)-" is not specifically documented, the principles of organic electrosynthesis suggest its feasibility. gre.ac.uk For example, one could envision a pathway involving the electrochemical reduction of a suitable precursor, or the electro-initiated coupling of a phenolic precursor with a dithiolane-containing fragment. Base-mediated fragmentation of 2-aryl-1,3-dithiolanes to form dithiocarboxylates, which are then reacted with electrophiles, provides another synthetic route to complex dithiolane derivatives. acs.org

Electrochemical Sensing Platforms Utilizing Dithiolane-Modified Electrodes

The unique properties of dithiolane derivatives, particularly their affinity for metal surfaces, make them excellent candidates for modifying electrodes to create selective and sensitive electrochemical sensors. nih.gov These sensors can be applied in diverse fields, including environmental monitoring, food safety, and biomedical analysis. chemrxiv.org

Carbon paste electrodes (CPEs) are widely used in electroanalysis due to their low cost, ease of fabrication, renewable surface, and low background current. rsc.orgmdpi.com A CPE is typically made by mixing a carbonaceous material (like graphite (B72142) powder) with a non-conductive organic binder (like paraffin (B1166041) oil or Nujol). rsc.orgmdpi.com

The performance of CPEs can be significantly enhanced by modifying them with specific chemical entities that facilitate the detection of a target analyte. researchgate.netunram.ac.id Dithiolane derivatives are particularly suitable for this purpose. The sulfur atoms of the dithiolane ring can form strong covalent bonds with metal nanoparticles (e.g., gold or silver) or be incorporated into polymeric films that are cast or electropolymerized onto the electrode surface. nih.govnih.gov

A hypothetical dithiolane-modified CPE for detecting a specific analyte could be fabricated as follows:

Preparation of the Modifier: A dithiolane derivative designed to selectively bind to the target analyte is synthesized.

Preparation of the Carbon Paste: The synthesized dithiolane derivative is mixed with graphite powder and a binder to form a homogenous paste. Alternatively, the electrode can be modified by immobilizing the dithiolane compound onto the surface of a pre-formed CPE. researchgate.net

Electrode Fabrication: The paste is packed into an electrode body, and the surface is smoothed to ensure reproducibility. rsc.org

The table below outlines typical components and fabrication methods for modified carbon paste electrodes.

| Electrode Type | Carbonaceous Material | Modifier | Binder | Fabrication Method | Reference |

| Unmodified CPE | Graphite Powder | None | Paraffin Wax | Hand-mixing paste and packing into a 3D-printed substrate. | rsc.org |

| Nanocomposite CPE | Graphite Powder | Bentonite and TiO₂ Nanoparticles | Paraffin | Mixing carbon, nanoparticles, and paraffin to form paste. | unram.ac.id |

| Molecularly Imprinted Polymer (MIP) CPE | Graphite Powder | MIP-grafted nanocomposite | Not specified | Synthesizing a nano-MIP and using it to prepare the modified CPE. | rsc.org |

| Surfactant Modified CPE | Carbon Powder | Sodium Dodecyl Sulfate (B86663) (surfactant in solution) | Not specified | Using a modified CPE in the presence of a surfactant in the electrolyte solution. | researchgate.net |

This interactive table describes various approaches to the fabrication of carbon paste electrodes, highlighting the versatility of this electrode type for different sensing applications.

For "Phenol, m-(1,3-dithiolan-2-yl)-", the molecule itself could be used as a modifier. The phenol group could be electropolymerized to form a stable film on the electrode surface, with the dithiolane groups exposed to interact with target analytes.

The performance of an electrochemical sensor is fundamentally governed by the kinetics of charge transfer at the electrode-electrolyte interface. youtube.comnih.gov When an electrode surface is modified, the modifier layer can significantly influence the rate at which electrons are transferred between the electrode and the analyte. nih.govumn.edu

The kinetics of heterogeneous charge transfer are often described by the Butler-Volmer equation, which relates the current to the electrode potential. youtube.com A key parameter in this model is the standard heterogeneous charge transfer rate constant (k⁰), which quantifies the kinetic facility of a redox reaction. A higher k⁰ value indicates faster electron transfer and generally leads to a more sensitive and responsive sensor.

Modifying an electrode with a dithiolane derivative introduces a new interface. This layer can:

Facilitate Charge Transfer: If the modifier contains redox-active groups or enhances the local concentration of the analyte at the surface, it can accelerate electron transfer. For example, incorporating gold nanoparticles into a polymer matrix can facilitate charge transfer. nih.gov

Inhibit Charge Transfer: A thick or insulating modifier layer can act as a barrier, slowing down electron transfer and diminishing the sensor's signal.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study these interfacial properties. nih.gov By analyzing the impedance data, one can model the interface as an equivalent circuit and extract parameters such as the charge transfer resistance (Rct), which is inversely proportional to k⁰.

The table below illustrates how surface modification could hypothetically impact charge transfer kinetics.

| Electrode Surface | Redox Probe | Charge Transfer Resistance (Rct) (Ω) | Standard Rate Constant (k⁰) (cm/s) | Mechanistic Implication |

| Bare Electrode | [Fe(CN)₆]³⁻/⁴⁻ | Low | High | Fast, unimpeded electron transfer. |

| Dithiolane Monolayer | [Fe(CN)₆]³⁻/⁴⁻ | High | Low | The monolayer acts as a barrier to the redox probe, increasing resistance. |

| Analyte-Binding Dithiolane Layer (with analyte) | Analyte | Moderate | Moderate | Specific binding facilitates charge transfer with the analyte, but the layer itself provides some resistance. |

This conceptual table demonstrates how modifying an electrode surface with a dithiolane layer can alter the charge transfer resistance and the standard rate constant, thereby affecting the electrochemical response.

Understanding the intricate relationship between the molecular structure of the dithiolane modifier, the architecture of the electrode interface, and the resulting charge transfer kinetics is essential for the rational design of high-performance electrochemical sensors. nih.govresearchgate.netresearchgate.net

Catalytic Roles and Mechanistic Implications

Phenol (B47542), m-(1,3-dithiolan-2-yl)- as a Ligand in Transition-Metal Catalysis

The structure of Phenol, m-(1,3-dithiolan-2-yl)- suggests it could function as a ligand for transition metals, primarily through its phenolic oxygen and the sulfur atoms of the dithiolane group. The hydroxyl group of the phenol can be deprotonated to form a phenoxide, which is a common coordinating group in catalysis. byjus.compharmaguideline.com The sulfur atoms in the 1,3-dithiolane (B1216140) ring possess lone pairs of electrons that can also coordinate to a metal center.

The development of catalysts for specific reactions, such as the selective oxidation of aromatic compounds, is an active area of research. mdpi.com Phenolic compounds and their derivatives can play a role as ligands in these catalytic systems. acs.org For instance, the coordination of a phenolic ligand to a metal center can influence the metal's electronic properties and, consequently, its catalytic activity and selectivity. orientjchem.org

The bidentate or even tridentate coordination of ligands is a common strategy in the design of stable and selective catalysts. acs.org While Phenol, m-(1,3-dithiolan-2-yl)- is not a classic bidentate ligand in its neutral form, upon deprotonation of the phenol, the resulting phenoxide could potentially coordinate to a metal center. The sulfur atoms of the dithiolane group could also interact with the metal, although this might be sterically hindered depending on the metal and other ligands present. The nature of the metal-ligand interaction would be a key determinant of the catalytic properties of any such complex.

Table 1: Potential Coordination Modes of Phenol, m-(1,3-dithiolan-2-yl)- in Transition-Metal Catalysis

| Coordination Site(s) | Description | Potential Catalytic Relevance |

| Phenolic Oxygen | The deprotonated phenoxide can act as an anionic monodentate ligand. | Can influence the Lewis acidity of the metal center and participate in proton transfer steps. |

| Dithiolane Sulfurs | The lone pairs on the sulfur atoms can coordinate to soft metal centers. | May stabilize the metal complex and influence its redox potential. |

| Combined O, S Coordination | A potential, though likely weak, chelating effect involving the phenolic oxygen and one of the sulfur atoms. | Could provide enhanced stability to the metal complex, potentially leading to higher catalytic turnover. |

It is important to note that the formation and catalytic activity of such transition-metal complexes with Phenol, m-(1,3-dithiolan-2-yl)- are theoretical and would require experimental verification. The field of transition metal catalysis is vast, with ongoing research into the synthesis and application of new ligands and complexes. psgcas.ac.in

Assessment of Acidic/Basic Properties for Organic Catalysis

The structure of Phenol, m-(1,3-dithiolan-2-yl)- contains both an acidic proton (on the phenolic hydroxyl group) and potentially basic sites (the sulfur atoms). These features could allow it to function as an organocatalyst.

The acidity of the phenolic proton is a key characteristic. Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. byjus.compharmaguideline.com The acidity of a substituted phenol is influenced by the electronic nature of the substituents on the aromatic ring. khanacademy.org Electron-withdrawing groups typically increase the acidity by stabilizing the negative charge of the phenoxide ion, while electron-donating groups decrease acidity. khanacademy.org

The 1,3-dithiolan-2-yl group at the meta position is expected to have a weak electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect would likely lead to a slight increase in the acidity of Phenol, m-(1,3-dithiolan-2-yl)- compared to unsubstituted phenol. However, this effect is generally weaker than that of strongly electron-withdrawing groups like the nitro group. stackexchange.com

The sulfur atoms of the dithiolane group possess lone pairs of electrons and could therefore exhibit Lewis basicity, potentially activating electrophiles. Dithianes and dithiolanes are well-known for their use as protecting groups for carbonyl compounds, a transformation that often involves Lewis or Brønsted acid catalysis. organic-chemistry.org While not their primary role, the sulfur atoms themselves can interact with electrophilic species.

Table 2: Predicted Acidic/Basic Properties of Phenol, m-(1,3-dithiolan-2-yl)-

| Property | Functional Group | Predicted Effect | Rationale |

| Acidity | Phenolic -OH | Slightly more acidic than phenol. | The 1,3-dithiolan-2-yl group at the meta position exerts a weak electron-withdrawing inductive effect, stabilizing the phenoxide ion. khanacademy.orgstackexchange.com |

| Basicity | Dithiolane Sulfurs | Weak Lewis basicity. | The lone pairs on the sulfur atoms can interact with Lewis acids or electrophiles. |

The bifunctional nature of Phenol, m-(1,3-dithiolan-2-yl)- , possessing both a Brønsted acidic site and Lewis basic sites, could theoretically be exploited in cooperative catalysis, where both functionalities participate in activating the substrates. However, without experimental studies, this remains a hypothetical application. The hydroxylation of phenols is a significant reaction, and catalysts that can mimic the function of enzymes like tyrosinase are of great interest. While there is no evidence to suggest that Phenol, m-(1,3-dithiolan-2-yl)- can perform such reactions, its structural motifs are relevant to the broader field of catalyst design. researchgate.net

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Stereoselectivity

Future research into the synthesis of Phenol (B47542), m-(1,3-dithiolan-2-yl)- and its derivatives should prioritize the development of more efficient and stereoselective methodologies. While established methods for forming dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) are available, often catalyzed by Brønsted or Lewis acids, there is room for significant improvement. organic-chemistry.org The use of milder and more environmentally benign catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) or recyclable catalysts like praseodymium triflate, could offer solvent-free conditions and enhanced chemoselectivity. organic-chemistry.orgresearchgate.net

A key area for advancement lies in the stereoselective synthesis of substituted dithiolane rings. Organocatalytic strategies have shown promise for the asymmetric addition to nitroalkenes, yielding chiral γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org Applying similar organocatalytic approaches to the synthesis of chiral dithiolane-substituted phenols could open avenues to new enantiomerically pure compounds with potential applications in asymmetric catalysis or as chiral building blocks. Furthermore, exploring one-pot syntheses, such as the base-mediated fragmentation of 2-aryl-1,3-dithiolanes to form dithiocarboxylates that can be subsequently alkylated, could provide more direct and atom-economical routes to a diverse library of derivatives. nih.gov

Deeper Mechanistic Studies of Complex Transformations Involving the Dithiolane Moiety

A thorough understanding of the reaction mechanisms involving the dithiolane ring is crucial for its strategic application in synthesis and materials science. Future research should focus on detailed mechanistic studies of the formation and cleavage of the dithiolane group under various conditions. The cleavage of dithiolanes, often a challenging step, can be achieved through oxidative methods. researchgate.net Investigating novel, milder cleavage protocols, such as visible-light-induced cleavage using iodine as a photocatalyst, could provide more selective and functional group-tolerant deprotection strategies. researchgate.net

Furthermore, the dynamic nature of the dithiolane ring, particularly in 1,2-dithiolanes which can undergo ring-opening polymerization, warrants deeper investigation. acs.orgresearchgate.net Mechanistic studies on the reversible ring-opening of the 1,3-dithiolane (B1216140) moiety in Phenol, m-(1,3-dithiolan-2-yl)- under specific stimuli (e.g., light, redox agents) could reveal pathways to dynamic covalent materials. biomaterials.orgnih.gov Understanding the thermodynamics and kinetics of these transformations will be essential for designing responsive materials with controllable properties. acs.org

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. Future research on Phenol, m-(1,3-dithiolan-2-yl)- should leverage advanced computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.netnih.gov

DFT calculations can be employed to determine key molecular properties, including bond dissociation enthalpies (BDEs) of the phenolic O-H bond, which is critical for antioxidant activity, and electronic properties that influence its reactivity. researchgate.netacs.org Such calculations can help in the rational design of derivatives with enhanced antioxidant potential or specific electronic characteristics for materials applications. nih.govacs.org For instance, computational screening can identify substituents that lower the BDE of the phenolic O-H bond, making the molecule a more effective radical scavenger. acs.org

Furthermore, computational models can predict the adsorption characteristics and reactivity of Phenol, m-(1,3-dithiolan-2-yl)- on various surfaces, which is relevant for applications in corrosion inhibition or as a modifying agent for nanoparticles. mdpi.com Self-consistent-charge density-functional tight-binding (SCC-DFTB) and molecular dynamics (MD) simulations can provide insights into the interaction of the molecule with metal surfaces. mdpi.com

Expanding Applications in Functional Materials Science and Supramolecular Assemblies

The unique combination of a phenol and a dithiolane group in Phenol, m-(1,3-dithiolan-2-yl)- makes it a promising candidate for the development of novel functional materials and supramolecular assemblies. Phenol derivatives are known to be valuable building blocks for a wide range of materials, including resins, dyes, and pharmaceuticals. rsc.orgresearchgate.netslideshare.net

The dithiolane moiety introduces the potential for dynamic covalent chemistry, which is increasingly utilized in the design of self-healing materials, responsive hydrogels, and dynamic networks. acs.orgbiomaterials.orgnih.gov The ability of dithiolanes to undergo reversible ring-opening and form disulfide bonds can be exploited to create crosslinked polymer networks with tunable properties. acs.orgbiomaterials.org Future research could explore the incorporation of Phenol, m-(1,3-dithiolan-2-yl)- into polymers to create materials that combine the antioxidant properties of the phenol with the dynamic nature of the dithiolane.

In the realm of supramolecular chemistry, the phenolic hydroxyl group can participate in hydrogen bonding, while the dithiolane can engage in other non-covalent interactions, making this molecule an interesting component for self-assembling systems. nsf.gov The synthesis of macrocycles and cages using dithiol-containing building blocks has been demonstrated, and similar strategies could be applied to create complex architectures from Phenol, m-(1,3-dithiolan-2-yl)-. nsf.gov

Further Investigation of Redox Properties and Electrochemical Applications

The presence of both a phenol and a sulfur-containing heterocycle suggests that Phenol, m-(1,3-dithiolan-2-yl)- possesses interesting redox properties that warrant further investigation. Phenolic compounds are well-known for their antioxidant activity, which is directly related to their oxidation potential. mdpi.commdpi.com The introduction of a sulfur-containing heterocycle can significantly influence these redox properties. mdpi.commdpi.com

Cyclic voltammetry would be a key technique to study the oxidation and reduction potentials of Phenol, m-(1,3-dithiolan-2-yl)- and its derivatives. mdpi.comresearchgate.net Such studies would elucidate the effect of the dithiolane substituent on the ease of oxidation of the phenolic hydroxyl group. The electrochemical oxidation of phenols can be complex, sometimes leading to the formation of passivating polymer films on the electrode surface. nih.gov Investigating the electrochemical behavior of this specific compound could reveal unique reactivity and potential applications in electrosynthesis or as a redox mediator.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing Phenol, m-(1,3-dithiolan-2-yl)- and its derivatives?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, 4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]-N-(1-aminoethylidene)benzenamine is reacted with bromomalonaldehyde in isopropyl alcohol, catalyzed by acetic acid and triethylamine, followed by extraction and purification . Yield optimization requires precise stoichiometric control (e.g., 1.1 molar equivalents of catalysts) and reaction monitoring via TLC or NMR.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is paramount. For instance, monoclinic crystals (space group P2₁/c) are analyzed using MoKα radiation (λ = 0.71073 Å) on a Bruker SMART APEXII CCD diffractometer . Data refinement employs SHELXTL software, with R values (e.g., R = 0.040, wR = 0.110) ensuring accuracy . Hydrogen atoms are constrained using riding models, while disorder in dithiolan rings is resolved via fractional occupancy refinement .

Q. What safety protocols are essential when handling Phenol, m-(1,3-dithiolan-2-yl)- derivatives?

- Methodological Answer : Safety measures include:

- Use of PPE (gloves, goggles, lab coats) per R36/37/38 (irritant to eyes, skin, respiratory system) .

- Immediate eye washing with water (S26) upon exposure .

- Work in fume hoods to mitigate inhalation risks (R20/21/22) .

Advanced Research Questions

Q. How does conformational flexibility of the 1,3-dithiolan ring influence reactivity and intermolecular interactions?

- Methodological Answer : The dithiolan ring exhibits envelope (Q = 0.517 Å, φ = 106.7°) or half-chair (Q = 0.536–0.544 Å, φ = 155–263.5°) conformations . These conformations affect π-π stacking distances (e.g., 3.4326–3.4922 Å) and weak interactions (C–H⋯O, C–H⋯S), which stabilize crystal packing . Computational modeling (DFT) can predict preferred conformers and their electronic effects on reaction pathways .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the dithiolan moiety?

- Methodological Answer : For disordered atoms (e.g., C9A/S2A vs. C9B/S2B with 84.9:15.1 occupancy), refine using PART commands in SHELXL . Apply geometric constraints (e.g., SIMU/ISOR) to maintain reasonable thermal motion. Validate with residual density maps (Δρmax = 0.47 eÅ⁻³) and Hirshfeld surface analysis to confirm intermolecular contacts .

Q. What mechanistic insights govern the compound’s participation in Diels-Alder reactions?

- Methodological Answer : Kinetic vs. thermodynamic control determines regioselectivity. For 2-(1,3-dithiolan-2-yl)furan, ortho-adducts dominate initially (74% at 30–40% conversion) due to lower activation barriers (ΔG‡), while meta-adducts prevail at equilibrium . Catalysts like ZnCl₂ enhance ortho-selectivity (91% yield at 30°C) by stabilizing transition states .

Q. What computational strategies are used to predict non-covalent interactions in derivatives?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to map binding sites influenced by dithiolan substituents. For π-π interactions, calculate centroid distances (e.g., 3.4867 Å) using Mercury software . QTAIM analysis in Gaussian09 can quantify weak hydrogen bonds (C–H⋯O, ~3.2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.